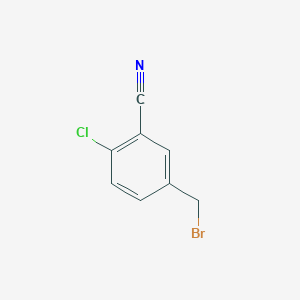

5-(Bromomethyl)-2-chlorobenzonitrile

Description

Significance of Halogenated Benzonitrile (B105546) Derivatives as Synthetic Intermediates

Benzonitrile derivatives are a versatile class of organic compounds that serve as crucial intermediates in modern chemical synthesis. nbinno.com Their value stems from the reactivity of both the nitrile group and the aromatic ring, making them ideal starting materials for a wide array of complex molecules. nbinno.com The nitrile (cyano) group can be converted into various other functional groups, including amines, carboxylic acids, and ketones, providing a gateway to diverse chemical structures.

The introduction of halogen atoms onto the benzonitrile scaffold further enhances its synthetic utility. Halogens act as versatile handles for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Consequently, halogenated benzonitrile derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic and optical properties. nbinno.com

Overview of 5-(Bromomethyl)-2-chlorobenzonitrile as a Versatile Chemical Building Block

This compound is a trifunctional reagent that exemplifies the utility of halogenated benzonitriles. Its structure incorporates three distinct reactive sites: a bromomethyl group, a chloro substituent, and a nitrile group, all attached to a central benzene (B151609) ring. This unique combination allows for a high degree of molecular manipulation, making it a valuable building block for the synthesis of more complex target molecules.

The chemical properties of this compound are summarized in the table below.

| Property | Data |

| Molecular Formula | C₈H₅BrClN |

| InChI | InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 |

| InChIKey | YHKXYWAZCJAGKK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CBr)C#N)Cl |

Table 1: Chemical Properties of this compound. uni.lu

The versatility of this compound stems from the differential reactivity of its functional groups:

The Bromomethyl Group : The CH₂Br group is a benzylic bromide, which makes it a potent electrophile and an excellent substrate for nucleophilic substitution (SN2) reactions. This functionality is often installed via radical bromination of the corresponding methyl group (on 2-chloro-5-methylbenzonitrile) using reagents like N-bromosuccinimide (NBS). rsc.org This allows for the straightforward attachment of the 2-chloro-5-cyanobenzyl moiety to a wide range of nucleophiles, including amines, alcohols, and thiols, to form new carbon-heteroatom bonds.

The Nitrile Group : The cyano (C≡N) group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, reduced to a primary amine (CH₂NH₂) using reducing agents like lithium aluminum hydride, or reacted with organometallic reagents such as Grignard reagents to yield ketones after hydrolysis.

The Chloro Group : The chlorine atom attached to the aromatic ring is less reactive than the bromine in the bromomethyl group. However, it can readily participate in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-nitrogen bonds at this position, allowing for the introduction of aryl, alkyl, or amino groups, further extending the molecular complexity.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKXYWAZCJAGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 2 Chlorobenzonitrile

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions, where the bromine atom is displaced by a wide array of nucleophiles.

The reactions at the benzylic carbon of 5-(Bromomethyl)-2-chlorobenzonitrile can proceed through two primary mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The prevailing mechanism is influenced by factors such as the strength of the nucleophile, the solvent polarity, and the reaction temperature.

SN2 Mechanism: This mechanism is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, acetone). The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This process leads to an inversion of stereochemical configuration at the carbon center. libretexts.orgpressbooks.pub

SN1 Mechanism: This pathway is more likely with weak nucleophiles in polar protic solvents (e.g., water, ethanol). It involves a two-step process. First, the C-Br bond breaks to form a relatively stable benzylic carbocation intermediate. This stability is due to the delocalization of the positive charge into the adjacent aromatic ring. In the second step, the nucleophile attacks the planar carbocation, typically resulting in a racemic mixture of products if the carbon were a chiral center. nih.gov

The choice between these pathways allows for controlled synthesis. For instance, to ensure a clean substitution product, conditions favoring the SN2 reaction are often employed to avoid potential side reactions associated with carbocation intermediates, such as rearrangements or elimination. libretexts.org

The high reactivity of the C-Br bond in the bromomethyl group allows for the introduction of various functional groups through nucleophilic substitution. This functionalization is a key strategy for elaborating the molecular structure. A wide variety of nucleophiles can be used to displace the bromide ion, leading to a diverse set of derivatives. libretexts.org

Below is a table summarizing common transformations of the bromomethyl group.

| Nucleophile (Reagent) | Product Functional Group | Resulting Compound Name |

| Hydroxide (e.g., NaOH) | Alcohol | (2-Chloro-5-cyanophenyl)methanol |

| Alkoxide (e.g., NaOR) | Ether | 2-Chloro-5-(alkoxymethyl)benzonitrile |

| Cyanide (e.g., KCN) | Nitrile | 2-(2-Chloro-5-cyanophenyl)acetonitrile |

| Ammonia (B1221849) (NH₃) | Primary Amine | 2-Chloro-5-(aminomethyl)benzonitrile |

| Thiolate (e.g., NaSR) | Thioether | 2-Chloro-5-((alkylthio)methyl)benzonitrile |

| Azide (e.g., NaN₃) | Azide | 5-(Azidomethyl)-2-chlorobenzonitrile |

| Acetate (e.g., CH₃COONa) | Ester | (2-Chloro-5-cyanophenyl)methyl acetate |

Transformations Involving the Nitrile Group

The nitrile (-C≡N) group is a versatile functional handle that can undergo several important transformations, including reduction, hydrolysis, and addition of organometallic reagents. researchgate.netlibretexts.org Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. libretexts.org

Reduction to Primary Amines: Powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), can completely reduce the nitrile to a primary amine. libretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. An aqueous workup then protonates the intermediate to yield the primary amine, 2-chloro-5-(aminomethyl)benzonitrile. libretexts.org

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. libretexts.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures and is hydrolyzed during acidic aqueous workup to release the aldehyde, 2-chloro-5-formylbenzonitrile. libretexts.org

| Reagent | Product | Mechanism Note |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Complete reduction via two hydride additions. libretexts.org |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) | Partial reduction; intermediate imine is hydrolyzed. libretexts.org |

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, results in the formation of a carboxylic acid. libretexts.org The nitrile is first protonated, which increases its electrophilicity and allows for the nucleophilic attack of water. libretexts.orglumenlearning.com The resulting intermediate tautomerizes to an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid, 5-carboxy-2-chlorobenzonitrile, and an ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, also yields the carboxylic acid. libretexts.org The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbon of the nitrile. The intermediate amide is formed and subsequently hydrolyzed. In the basic medium, the final product is the carboxylate salt (e.g., sodium 5-cyano-2-chlorobenzoate). libretexts.org To obtain the free carboxylic acid, the solution must be acidified in a separate workup step. libretexts.org

The polarized nature of the carbon-nitrogen triple bond makes the carbon atom electrophilic, allowing it to react with strong carbon-based nucleophiles. libretexts.org This reactivity is fundamental to using the nitrile group for constructing new carbon-carbon bonds.

A primary example is the reaction with Grignard reagents (organomagnesium halides, R-MgX). The nucleophilic alkyl or aryl group of the Grignard reagent adds to the nitrile carbon, forming an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate in an acidic aqueous workup converts it into a ketone. libretexts.org This transformation effectively converts the nitrile group into a carbonyl group while attaching a new carbon substituent, providing a powerful tool for molecular assembly. For instance, reacting this compound with a Grignard reagent, followed by hydrolysis, would yield a ketone derivative.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core

Electrophilic Aromatic Substitution (EAS) on the this compound core is governed by the directing effects of the substituents already present on the benzene ring. The chloro (-Cl) and cyano (-CN) groups are the primary directors for any incoming electrophile.

Directing Effects of Substituents :

Cyano Group (-CN) : The nitrile group is a strong electron-withdrawing group due to both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. libretexts.org

Bromomethyl Group (-CH₂Br) : This group is weakly deactivating due to the inductive effect of the bromine atom.

Predicted Regioselectivity : When considering the combined effects of the substituents on this compound, the directing influences must be weighed. The cyano group at C2 directs to the C4 and C6 positions (meta). The chloro group at C1 directs to the C3 and C5 positions (ortho and para). The bromomethyl group is at C5.

Given that all present groups are deactivating, the ring is significantly less reactive towards EAS than benzene. The positions for potential substitution are C3, C4, and C6. The strongest deactivating group, the cyano group, directs meta to itself (positions 4 and 6). The chloro group directs ortho and para (positions 3 and 5, with 5 being occupied). Therefore, electrophilic attack is most likely to be directed to positions 3, 4, and 6, with the precise outcome depending on the specific electrophile and reaction conditions. Steric hindrance from existing groups would also play a role in the final product distribution. youtube.commasterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both an aryl chloride and a benzylic bromide makes this compound a versatile substrate for various transition metal-catalyzed cross-coupling reactions, particularly those utilizing palladium catalysts.

Application in Suzuki-Miyaura Coupling and Other Arylation Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. pressbooks.pub In the case of this compound, the aryl chloride at the C2 position is a suitable electrophilic partner for this reaction.

While the benzylic bromide is generally more reactive than an aryl chloride in nucleophilic substitution, in the context of palladium-catalyzed cross-coupling, the C(sp²)-Cl bond can be selectively activated under the right conditions. The reaction involves the coupling of the 2-chlorobenzonitrile moiety with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing complex biaryl structures.

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving aryl chlorides, which would be applicable to this substrate.

| Component | Example |

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or specialized Pd-NHC complexes |

| Ligand | SPhos, XPhos, or other bulky phosphine ligands |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, often with water |

This table represents generalized conditions for Suzuki-Miyaura coupling of aryl chlorides.

Palladium-Catalyzed Processes for Diverse Functionalization

Beyond the Suzuki-Miyaura reaction, the electrophilic sites on this compound can be functionalized through various other palladium-catalyzed processes.

Buchwald-Hartwig Amination : The aryl chloride can undergo C-N bond formation with a wide range of primary and secondary amines. wikipedia.orgacsgcipr.orglibretexts.org This reaction is catalyzed by palladium complexes with specialized bulky phosphine ligands and requires a strong base. This pathway allows for the synthesis of N-aryl benzonitrile derivatives.

Cyanation : The aryl chloride can be converted to a dinitrile through palladium-catalyzed cyanation using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govnih.govorganic-chemistry.org This reaction increases the synthetic utility of the molecule by introducing another reactive nitrile group.

Coupling at the Benzylic Position : The bromomethyl group is highly reactive towards palladium-catalyzed cross-coupling. It can react with various nucleophiles, including organostannanes (Stille coupling), organoborons (Suzuki coupling of benzylic halides), and terminal alkynes (Sonogashira-type coupling), to form a new C-C bond at the benzylic carbon. researchgate.net

Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both an electrophilic benzylic bromide and a nitrile group, makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular reactions.

Construction of Fused Heterocyclic Ring Systems

A significant application of this compound is in the synthesis of isoindolinone derivatives. This transformation involves a two-step, one-pot reaction sequence. First, the bromomethyl group reacts with a primary amine in a nucleophilic substitution (N-alkylation). The resulting secondary amine intermediate then undergoes an intramolecular cyclization, where the amine nitrogen attacks the carbon of the nitrile group. Subsequent hydrolysis of the resulting imine yields the fused isoindolinone ring system.

This strategy has been employed in the synthesis of precursors for pharmaceutically active compounds. The reaction sequence is outlined below:

Reaction Scheme: Synthesis of Isoindolinones

N-Alkylation: this compound reacts with a primary amine (R-NH₂) to form a secondary amine intermediate.

Intramolecular Cyclization: The intermediate cyclizes under basic or acidic conditions.

Hydrolysis: The cyclic imine is hydrolyzed to the corresponding isoindolinone.

This methodology provides a direct route to polycyclic structures containing the benzonitrile moiety fused to a nitrogen-containing five-membered ring.

Mechanistic Studies of Ring-Closing Transformations

While specific, detailed mechanistic studies for the cyclization of this compound itself are not extensively documented in peer-reviewed literature, the mechanism can be inferred from well-established organic reactions.

The key ring-closing step, the intramolecular attack of a nucleophile (like the nitrogen from an amine) onto the nitrile carbon, is analogous to the Thorpe-Ziegler reaction . wikipedia.orgchem-station.com The Thorpe-Ziegler reaction describes the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis. In the case of the isoindolinone synthesis, the nucleophile is an amine, and the reactant is an aminonitrile, leading to a cyclic imine.

The proposed mechanism involves the following steps:

Nucleophilic Substitution : An external nucleophile (e.g., R-NH₂) attacks the electrophilic carbon of the bromomethyl group in a standard Sₙ2 reaction, displacing the bromide ion.

Intramolecular Nucleophilic Addition : The newly introduced nucleophilic atom (e.g., the nitrogen of the amine) attacks the electrophilic carbon of the nitrile group. This step is often promoted by a base, which deprotonates the nucleophile to increase its reactivity, or by an acid, which activates the nitrile group.

Tautomerization/Hydrolysis : The resulting endocyclic imine can either be isolated or, more commonly, hydrolyzed during aqueous workup to afford the more stable lactam (isoindolinone) product. The driving force for this cyclization is the formation of a stable five-membered ring. masterorganicchemistry.com

Applications of 5 Bromomethyl 2 Chlorobenzonitrile in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Synthesis

The trifunctional nature of 5-(bromomethyl)-2-chlorobenzonitrile makes it an ideal starting material or intermediate in multi-step synthetic sequences. The differential reactivity of the benzylic bromide, the aryl chloride, and the nitrile group can be exploited to introduce various functionalities in a controlled manner, enabling the efficient assembly of intricate molecular frameworks.

While specific, publicly documented examples of advanced pharmaceutical precursors synthesized directly from this compound are not extensively detailed in readily available literature, the utility of closely related structures, such as bromo-chlorobenzonitriles and bromobenzyl halides, in medicinal chemistry is well-established. These related compounds serve as key intermediates in the synthesis of a variety of therapeutic agents. For instance, substituted benzonitriles are integral to the synthesis of selective androgen receptor modulators (SARMs) and other compounds targeting nuclear receptors. google.com The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a precursor for a new generation of pharmaceuticals. The combination of the chloro- and bromomethyl-substituted phenyl ring offers a scaffold that can be elaborated into complex structures with potential applications in drug discovery.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and other biologically active molecules. This compound serves as a key precursor for the synthesis of several important heterocyclic systems due to the reactivity of its functional groups, which allows for various cyclization strategies.

Thiazolidin-4-ones: The synthesis of thiazolidin-4-one derivatives often involves the reaction of a compound containing an imine group with a source of a two-carbon unit bearing a thiol group, such as thioglycolic acid. While direct synthesis from this compound is not explicitly detailed, the general synthetic routes to thiazolidin-4-ones often involve the condensation of an amine, an aldehyde or ketone, and thioglycolic acid. nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net The bromomethyl group of this compound could be converted to an aldehyde or used to alkylate a suitable precursor, thereby enabling its incorporation into the thiazolidin-4-one scaffold, which is a known pharmacophore with a wide range of biological activities, including anticancer properties. nih.gov

Diazinones: The synthesis of diazinones, another class of heterocyclic compounds with potential biological activity, can be envisaged using this compound as a starting material. Phthalazinone derivatives, a type of diazinone, have been synthesized from precursors containing a benzyl (B1604629) moiety. nih.govresearchgate.net The bromomethyl group of this compound provides a reactive handle for the introduction of the necessary functionalities to construct the diazinone ring system.

Quinazolinones: Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. rsc.orgnih.gov The synthesis of quinazolinones can be achieved through various methods, often starting from ortho-substituted benzonitriles. researchgate.netnih.govlbl.gov For example, an efficient method for the synthesis of quinazolinones involves the reaction of o-bromobenzonitrile with an aldehyde and ammonia (B1221849) in an aqueous medium. nih.gov The 2-chloro and 5-(bromomethyl) substituents on the benzonitrile (B105546) ring of the title compound offer multiple points for elaboration and cyclization to form diverse quinazolinone derivatives.

Isoquinolones: The isoquinolone scaffold is present in many natural products and synthetic compounds with significant biological activities. sumitomo-chem.co.jp A common synthetic strategy for isoquinolones involves the cyclization of ortho-substituted benzonitriles. For instance, 2-halobenzonitriles can react with ketones in the presence of a base and a copper catalyst to yield isoquinolone derivatives. researchgate.net Another approach involves a Suzuki coupling of a 2-halobenzonitrile with a vinyl boronate, followed by cyclization. sumitomo-chem.co.jp The 2-chloro substituent in this compound makes it a suitable substrate for these types of cyclization reactions to form functionalized isoquinolones.

Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs. Their synthesis often involves the construction of a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring. rsc.orggoogle.comdrpress.org Synthetic routes frequently utilize ortho-substituted anilines or benzophenones. The functional groups of this compound could be chemically manipulated to generate suitable precursors for benzodiazepine (B76468) synthesis. For example, the nitrile group can be reduced to an amine, and the bromomethyl group can be used for further annulation reactions. A facile synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed through the intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, highlighting the utility of the bromobenzyl moiety in constructing the benzodiazepine core. rsc.org

The following table summarizes the key heterocyclic scaffolds that can be synthesized from precursors related to this compound and the general synthetic strategies.

| Heterocyclic Scaffold | General Synthetic Strategy from Related Precursors |

| Thiazolidin-4-ones | Condensation of an amine, an aldehyde/ketone, and thioglycolic acid. |

| Diazinones | Cyclization reactions involving benzyl-functionalized precursors. |

| Quinazolinones | Cyclization of ortho-substituted benzonitriles. |

| Isoquinolones | Cyclization of 2-halobenzonitriles with ketones or via Suzuki coupling. |

| Benzodiazepines | Intramolecular cyclization of precursors like 1-(2-bromobenzyl)azetidines. |

Contributions to Agrochemical and Fine Chemical Synthesis

In the realm of fine chemicals, substituted benzonitriles are valuable intermediates for the synthesis of a variety of organic molecules, including dyes, pigments, and specialty polymers. The reactivity of the nitrile and halogen groups allows for a wide range of chemical transformations, making these compounds versatile starting materials for the fine chemical industry.

Utilization in Material Science for Novel Compound Development

The application of functionalized benzonitriles in material science is an emerging area of research. The rigid aromatic core and the potential for introducing various functional groups make these molecules interesting candidates for the development of novel organic materials with specific electronic or optical properties. For instance, benzonitrile derivatives can be incorporated into conjugated polymers for applications in organic electronics. lbl.govbeilstein-journals.orgorganic-chemistry.org The synthesis of π-conjugated polymers with bromoaryl groups in the side chains has been demonstrated, and post-polymerization modification of the bromo groups allows for further functionalization. rsc.org The bromomethyl group in this compound provides a convenient anchor point for attaching the molecule to a polymer backbone or for initiating polymerization, opening up possibilities for the creation of new functional materials.

Facilitation of New Reaction Pathway Discoveries in Chemical Research

The unique combination of reactive sites in this compound and related benzyl bromide derivatives has the potential to facilitate the discovery of new reaction pathways. The reactivity of the benzylic C-Br bond, for example, can be exploited in novel catalytic transformations. Recent research has shown that electron-rich benzyl bromides can undergo a formal insertion of diazo compounds into the C-C bond, leading to the formation of benzylic quaternary centers. nih.govnih.gov This type of reaction, which proceeds through the intermediacy of a phenonium ion, represents a nonclassical transformation that can streamline synthetic strategies. nih.gov Furthermore, the interplay between the bromomethyl group and the other substituents on the aromatic ring could lead to the development of novel cycloaddition reactions or catalytic cycles. rsc.org The study of the reactivity of such multifunctional molecules can provide valuable insights into reaction mechanisms and pave the way for the development of new synthetic methodologies. nih.govresearchgate.netnih.govrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)-2-chlorobenzonitrile, and what methodological considerations ensure high yield?

- Method : Bromination of 2-chlorobenzonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, 60–80°C). Solvents like carbon tetrachloride (CCl₄) or dimethylformamide (DMF) are typical.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent). Yield depends on stoichiometry (1:1.2 molar ratio of substrate to brominating agent) and reaction time (4–6 hours) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Analytical Tools :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution pattern (e.g., singlet for -CH₂Br at δ 4.5–5.0 ppm in ¹H NMR).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity (>98%) and molecular ion peak at m/z 216.46 .

- Melting Point : Compare observed mp (67–68°C) with literature values .

Q. What are the common nucleophilic substitution reactions involving the bromomethyl group in this compound?

- Reagents : Sodium methoxide (NaOMe), amines (e.g., NH₃), or thiols (e.g., HS-CH₂COOH).

- Products : Substituted derivatives like 5-(Aminomethyl)-2-chlorobenzonitrile or 5-(Methoxymethyl)-2-chlorobenzonitrile.

- Conditions : Conduct in polar aprotic solvents (DMF, DMSO) at 50–70°C for 2–4 hours. Track via TLC and isolate via vacuum distillation .

Q. What hydrolysis products are formed from this compound, and how are they characterized?

- Reaction : Alkaline hydrolysis (NaOH/H₂O, reflux) yields 5-(Hydroxymethyl)-2-chlorobenzoic acid.

- Analysis : Use IR spectroscopy to confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at 3200–3600 cm⁻¹) groups. Compare with reference spectra from databases like Reaxys .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-substitution or ring bromination byproducts?

- Parameters :

- Temperature : Lower temperatures (40–50°C) reduce side reactions.

- Catalyst : Use Lewis acids (e.g., FeCl₃) to direct bromination to the methyl group.

- Solvent : Non-polar solvents (CCl₄) favor mono-bromination.

- Validation : Quantify byproducts via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What challenges arise in spectroscopic characterization of halogenated benzyl derivatives, and how are they resolved?

- Challenges : Signal splitting due to spin-spin coupling (e.g., -CH₂Br in ¹H NMR) or overlapping peaks in crowded aromatic regions.

- Solutions : Use 2D NMR (HSQC, HMBC) to resolve coupling patterns. For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. How does the bromomethyl group influence bioactivity in medicinal chemistry applications?

- Mechanism : The -CH₂Br group acts as a leaving group, enabling covalent binding to thiols in enzyme active sites (e.g., kinase inhibitors).

- Case Study : Analogous compounds (e.g., 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene) show antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) via disruption of membrane integrity .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Tools : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states.

- Databases : Leverage retrosynthetic databases (PISTACHIO, Reaxys) to identify feasible Suzuki-Miyaura or Ullmann coupling partners .

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles?

- Approach : Reproduce experiments with controlled variables (solvent purity, moisture levels). Validate via inter-laboratory studies.

- Example : Discrepancies in hydrolysis rates may arise from trace metal impurities; use chelating agents (EDTA) to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.